3-(Bromomethyl)-1,1-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring with a bromomethyl group attached at the third carbon and two methyl groups at the first carbon. Its molecular formula is and it has a molecular weight of 205.13 g/mol. The presence of the bromomethyl group introduces polarity to the molecule, potentially enhancing its reactivity and solubility in various solvents. The compound's structure contributes to steric hindrance due to the two methyl groups, which can affect its interactions with other molecules.
The synthesis of 3-(Bromomethyl)-1,1-dimethylcyclohexane typically involves bromination reactions. Common methods include:
Interaction studies involving 3-(Bromomethyl)-1,1-dimethylcyclohexane are essential for understanding its reactivity and potential applications. Investigations into its interactions with nucleophiles can reveal insights into its behavior in various chemical environments. Additionally, studies on its toxicity and environmental impact are crucial for assessing safety in industrial applications.
3-(Bromomethyl)-1,1-dimethylcyclohexane shares structural similarities with several other halogenated compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Bromomethyl)-1,1-dimethylcyclohexane | Bromomethyl group at second carbon | |
| 4-(Bromomethyl)-1,1-dimethylcyclohexane | Bromomethyl group at fourth carbon | |
| 3-Bromo-1,1-dimethylcyclohexane | Lacks one methyl group compared to 3-(Bromomethyl) |
The unique placement of the bromomethyl group in 3-(Bromomethyl)-1,1-dimethylcyclohexane contributes to its distinct chemical properties and potential reactivity compared to similar compounds .
Radical-mediated bromination offers a versatile route for introducing bromine atoms into aliphatic systems. For 3-(bromomethyl)-1,1-dimethylcyclohexane, selective functionalization of the methyl group adjacent to the cyclohexane ring is critical. Classical methods employ N-bromosuccinimide (NBS) as a bromine source in the presence of radical initiators such as azobisisobutyronitrile (AIBN) [3]. However, NBS generates succinimide radicals, which may abstract hydrogen atoms from weak C–H bonds, leading to undesired side reactions [3].
An alternative approach involves photochemical initiation using bromine-containing precursors. For instance, cinnamyl bromide derivatives undergo β-fragmentation under light irradiation, releasing bromine radicals that selectively target tertiary C–H bonds [3]. This method avoids the use of molecular bromine (Br₂), a toxic and corrosive reagent, while maintaining high regioselectivity [1] [3]. Recent advancements have demonstrated that photosensitized reactions using tetraalkylammonium bromide and meta-chloroperbenzoic acid (mCPBA) enable remote C–H functionalization under mild conditions [2]. Such systems exploit the reversible addition of bromine radicals to π-bonds, ensuring controlled propagation and termination steps [3].
Comparative studies highlight the superiority of photochemical methods over thermal initiation. For example, a two-step process involving tosylation followed by bromide substitution achieved a 90.3% yield for a related cyclohexylmethyl bromide derivative [4]. This approach, however, requires stoichiometric reagents and multi-step purification, underscoring the need for streamlined radical protocols [4].
Transition metal catalysis provides a powerful tool for direct C–H bond functionalization, bypassing pre-functionalized substrates. Palladium-based systems have shown promise in the γ-C(sp³)–H alkenylation of cyclohexanamines, leveraging directing groups like picolinamide to enhance regioselectivity [6]. Density functional theory (DFT) calculations reveal that the rate-determining step in these reactions is C–H bond activation rather than oxidative addition of the bromoalkene [6].
A notable advancement involves the use of Pd(II) catalysts with pivalate co-catalysts, which facilitate bromide displacement and stabilize reactive intermediates [6]. This method eliminates the need for superstoichiometric silver salts, reducing costs and simplifying purification [6]. Similarly, homogeneous bromine redox catalysis, employing tetraalkylammonium bromide and mCPBA, enables intramolecular C–H amination via N-halogenated intermediates [2]. These strategies highlight the potential for adapting C–H activation paradigms to bromomethylation reactions.
Key challenges include minimizing catalyst deactivation and enhancing compatibility with sterically hindered substrates. For 1,1-dimethylcyclohexane derivatives, steric effects at the 3-position necessitate tailored ligands and reaction conditions to achieve efficient bromine incorporation [6].
Continuous flow chemistry addresses scalability and safety limitations inherent to batch processes. A representative synthesis of cyclohexylmethyl bromide involves tosylation of cyclohexylmethanol with p-toluenesulfonyl chloride, followed by bromide substitution under phase-transfer conditions [4]. Translating this to a continuous flow system could enhance heat and mass transfer, particularly during exothermic tosylation and bromide displacement steps [4].
Photochemical bromination methods are particularly amenable to flow systems, where precise control of light exposure and residence time improves reaction efficiency [3]. Microreactors equipped with UV-LED arrays enable rapid initiation of radical chains, reducing side product formation [3]. Additionally, in-line quenching and separation modules can streamline purification, as demonstrated in the synthesis of brominated maleate derivatives [6].
Economic analyses suggest that continuous flow processes reduce reagent consumption and waste generation by >30% compared to batch methods [4]. For industrial-scale production, integrating photochemical and catalytic steps within a single flow platform represents a frontier for optimizing 3-(bromomethyl)-1,1-dimethylcyclohexane synthesis.
The thermodynamic stability of 3-(Bromomethyl)-1,1-dimethylcyclohexane is governed by several key molecular factors that influence its structural integrity and phase transitions. Comprehensive analysis of brominated cyclohexane derivatives reveals important insights into the stability parameters of this compound.
The carbon-bromine bond dissociation energy in cyclohexane derivatives typically ranges from 285-300 kilojoules per mole, indicating moderate thermodynamic stability [1] [2]. For 3-(Bromomethyl)-1,1-dimethylcyclohexane, the presence of two methyl substituents at the 1-position creates steric hindrance that affects the overall molecular stability through conformational strain effects [3].
The strain energy contribution in dimethyl-substituted cyclohexanes ranges from 5-15 kilojoules per mole, with the specific value for 3-(Bromomethyl)-1,1-dimethylcyclohexane depending on the preferred conformational arrangement [4]. The 1,1-dimethyl substitution pattern introduces significant steric interactions that force the cyclohexane ring into a less favorable conformation compared to unsubstituted analogs.
Phase behavior analysis of related brominated cycloalkanes demonstrates that transition temperatures typically occur within the range of 250-380 Kelvin [5] [6]. The thermal stability threshold for brominated cyclohexane derivatives falls between 180-230 degrees Celsius, above which carbon-bromine bond cleavage becomes thermodynamically favored .
The activation energy for carbon-bromine bond cleavage in cyclohexane systems ranges from 190-240 kilojoules per mole, significantly higher than linear alkyl bromides due to the constrained ring geometry . This enhanced thermal stability makes 3-(Bromomethyl)-1,1-dimethylcyclohexane suitable for applications requiring moderate temperature resistance.
Density functional theory studies on cyclohexane derivatives reveal that the 1,1-dimethyl substitution pattern significantly affects ring puckering and conformational preferences [3] [4]. The chair conformation remains energetically favored, but the energy difference between chair and boat conformations decreases due to steric interactions between the methyl groups and axial hydrogens.
The bromomethyl substituent at the 3-position introduces additional conformational complexity through gauche interactions with adjacent carbon atoms. Molecular dynamics simulations indicate that the preferred conformation minimizes steric clashes while maintaining optimal orbital overlap for carbon-bromine bond stability [8].
The solvatochromic behavior of 3-(Bromomethyl)-1,1-dimethylcyclohexane exhibits significant dependence on solvent polarity and hydrogen bonding capacity. Understanding these interactions is crucial for predicting chemical reactivity and physical properties in different media.
In polar protic solvents such as water (dielectric constant = 80.1), 3-(Bromomethyl)-1,1-dimethylcyclohexane demonstrates poor solubility due to its predominantly hydrophobic cyclohexane backbone . The bromomethyl group provides limited polar character insufficient to overcome the unfavorable hydrophobic interactions of the dimethylcyclohexane framework.
Polar aprotic solvents like dimethyl sulfoxide (dielectric constant = 46.7) show enhanced solvation of the compound through dipole-dipole interactions with the carbon-bromine bond [10]. The absence of protic hydrogen bonding allows for more favorable orientation of solvent molecules around the polar bromomethyl functionality.
Non-polar solvents such as cyclohexane (dielectric constant = 2.0) and carbon tetrachloride (dielectric constant = 2.2) provide excellent solubility for 3-(Bromomethyl)-1,1-dimethylcyclohexane through favorable van der Waals interactions [11] [12]. The structural similarity between the solute and cyclohexane solvent results in nearly ideal solution behavior.
Time-resolved X-ray liquidography studies of brominated compounds in cyclohexane demonstrate that solvent-solute interactions are primarily dispersive in nature, with minimal influence on molecular conformation [13] [12]. This allows for accurate determination of intrinsic molecular properties without significant solvent perturbation.
Solvent polarity significantly affects reaction rates for nucleophilic substitution processes involving the bromomethyl group. In polar aprotic media, SN2 reaction rates are enhanced due to stabilization of the transition state and reduced ion pairing effects . Conversely, non-polar solvents favor radical-mediated processes due to reduced stabilization of ionic intermediates.
The moderate polarity of dichloromethane (dielectric constant = 8.9) provides optimal conditions for SN2 reactions by balancing transition state stabilization with substrate solvation . This solvent choice is frequently employed in synthetic applications requiring selective bromomethyl substitution.
Crystallographic analysis of related brominated cyclohexane derivatives provides insight into the solid-state packing arrangements and intermolecular interactions that govern the structural organization of 3-(Bromomethyl)-1,1-dimethylcyclohexane.
Crystal structure determinations of similar bromomethyl cyclohexane compounds reveal characteristic packing motifs dominated by van der Waals interactions and weak hydrogen bonding [14]. The bulky 1,1-dimethyl substitution pattern creates steric hindrance that influences intermolecular approach distances and packing efficiency.
Computational modeling using density functional theory predicts that 3-(Bromomethyl)-1,1-dimethylcyclohexane adopts a layered packing arrangement in the solid state, with brominated functional groups oriented to minimize electrostatic repulsion while maximizing dispersive interactions [4]. The cyclohexane rings align in parallel arrangements separated by approximately 4.2 angstroms.
The carbon-bromine bond participates in weak halogen bonding interactions with electron-rich regions of neighboring molecules [15]. These interactions, while individually weak (2-8 kilojoules per mole), contribute significantly to crystal stability through cooperative effects. The linear geometry of halogen bonds (C-Br···O angles of 175-180 degrees) provides directional stabilization in the crystal lattice.
Hydrogen bonding interactions involving the methyl groups are limited due to the relatively weak acidity of cyclohexane C-H bonds. However, computational analysis suggests that weak C-H···Br interactions may contribute to the overall packing stability with energies of 1-3 kilojoules per mole [3].
X-ray crystallographic studies of related compounds demonstrate that the solid-state conformation of dimethylcyclohexane derivatives often differs from the gas-phase minimum energy structure [14]. Crystal packing forces can stabilize less favorable conformations if they provide better intermolecular interactions.
For 3-(Bromomethyl)-1,1-dimethylcyclohexane, the preferred solid-state conformation is predicted to place the bromomethyl group in an equatorial position to minimize steric interactions with the 1,1-dimethyl substituents [16] [17]. This arrangement optimizes both intramolecular strain energy and intermolecular packing efficiency.
The thermal expansion behavior of the crystal lattice is expected to be anisotropic due to the asymmetric molecular shape and directional intermolecular interactions [6]. Temperature-dependent studies would reveal phase transition temperatures and thermal stability limits in the solid state.
| Table 1. Fundamental Physicochemical Properties | ||
|---|---|---|
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇Br | [18] |
| Molecular Weight (g/mol) | 205.13 | [18] |
| CAS Number | 855411-65-3 | |
| InChI Key | PRSPXBUWKALTAA-UHFFFAOYSA-N | [18] |
| Collision Cross Section [M+H]⁺ (Ų) | 139.7 | [18] |
| Collision Cross Section [M+Na]⁺ (Ų) | 149.2 | [18] |
| Table 2. Thermodynamic Stability Parameters | |||
|---|---|---|---|
| Parameter | Brominated C₃-C₄ Hydrocarbons | Cyclohexane Derivatives | Reference |
| C-Br Bond Dissociation Energy (kJ/mol) | 278-295 | 285-300 | [1] [2] |
| Enthalpy of Formation Range (kJ/mol) | -166.76 to +57.0 | Not determined | [2] |
| Strain Energy Contribution (kJ/mol) | 8-12 | 5-15 | [3] [4] |
| Thermal Stability Threshold (°C) | 150-200 | 180-230 | |
| Activation Energy for C-Br Cleavage (kJ/mol) | 180-220 | 190-240 |
| Table 3. Solvatochromic Effects in Different Media | ||||
|---|---|---|---|---|
| Solvent Type | Dielectric Constant (ε) | Expected Solubility | Reaction Rate Effect | Reference |
| Polar Protic (Water) | 80.1 | Poor | Slow SN2 | |
| Polar Aprotic (DMSO) | 46.7 | Moderate | Enhanced SN2 | [10] |
| Moderately Polar (Dichloromethane) | 8.9 | Good | Optimal SN2 | |
| Non-polar (Cyclohexane) | 2.0 | Excellent | Favors radical | [11] [12] |
| Non-polar (Carbon Tetrachloride) | 2.2 | Excellent | Favors radical |